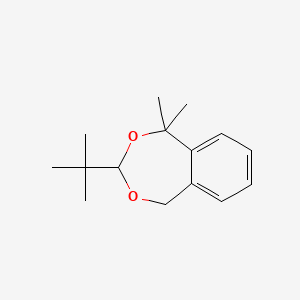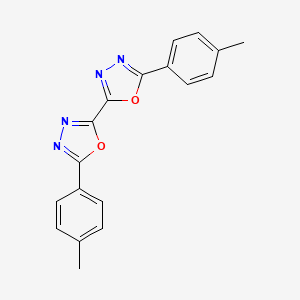
5,5'-Bis(4-methylphenyl)-2,2'-bi-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole is an organic compound known for its unique structural and electronic properties. This compound features two oxadiazole rings connected by a single bond, with each oxadiazole ring substituted by a 4-methylphenyl group. The presence of the oxadiazole rings imparts significant stability and electron-withdrawing characteristics, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzhydrazide with oxalyl chloride to form the corresponding diacylhydrazine intermediate. This intermediate then undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of 5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxadiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .
Aplicaciones Científicas De Investigación
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transport properties
Mecanismo De Acción
The mechanism of action of 5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing oxadiazole rings can interact with electron-rich sites in biological molecules, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methoxyphenyl) disulfide: Another compound with similar structural features but different functional groups.
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-thiadiazole: A sulfur-containing analog with distinct electronic properties.
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-triazole: A nitrogen-containing analog with unique reactivity.
Uniqueness
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole stands out due to its oxadiazole rings, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring robust yet versatile compounds .
Propiedades
Número CAS |
110379-76-5 |
|---|---|
Fórmula molecular |
C18H14N4O2 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-7-13(8-4-11)15-19-21-17(23-15)18-22-20-16(24-18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
JGIMLKBWHZUSNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


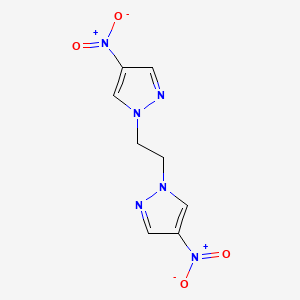
![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
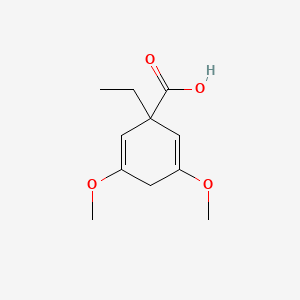

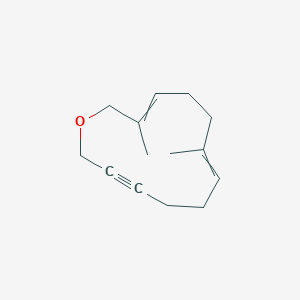
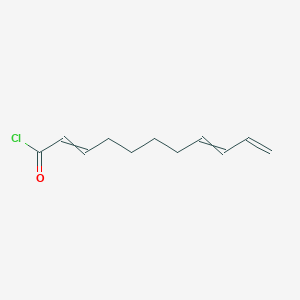
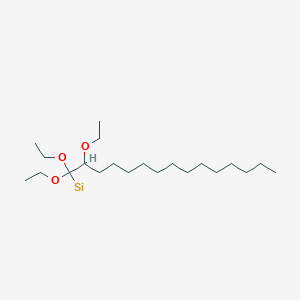

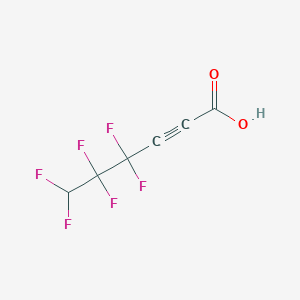
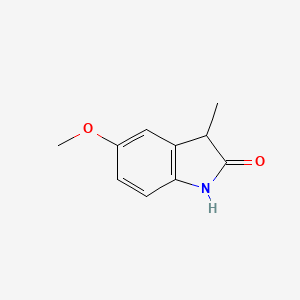
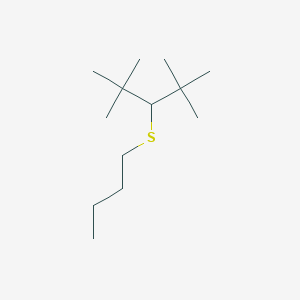
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)
